molecular formula C14H18N2O3 B6617299 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid CAS No. 1506651-96-2

2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid

Cat. No. B6617299
CAS RN: 1506651-96-2
M. Wt: 262.30 g/mol
InChI Key: XAUAFMOJLGXWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid (2-CMA) is an organic compound derived from indole-3-acetic acid (IAA). It is a structural analogue of IAA, and is used in scientific research to study the effects of auxin on plant growth and development. 2-CMA is a synthetic auxin, and is a powerful plant hormone that is involved in many physiological processes. It has been used in a wide range of experiments, including those related to cell division and tissue differentiation.

Scientific Research Applications

2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used extensively in scientific research, particularly in the study of plant hormones. It has been used to study the effects of auxin on plant growth and development, as well as the effects of auxin on cell division and tissue differentiation. It has also been used to study the effects of auxin on root development and the regulation of root growth. In addition, 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been used to study the effects of auxin on the induction of ethylene production in plants.

Mechanism of Action

2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid acts as an auxin agonist, meaning that it binds to auxin receptors and activates them. This activates a series of biochemical and physiological responses, which ultimately lead to the observed effects of auxin on plant growth and development.
Biochemical and Physiological Effects
2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid has been shown to have a number of effects on plant growth and development. It has been shown to increase cell division, promote root growth, and induce ethylene production. In addition, it has been shown to increase the levels of certain plant hormones, such as indole-3-acetic acid (IAA) and gibberellic acid (GA).

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments is that it is a synthetic auxin and is not subject to the same variability as natural auxins. This makes it easier to control the concentrations and effects of the auxin in experiments. However, there are some limitations to using 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid in lab experiments. For example, it is not as potent as natural auxins, so it may not produce the desired effects in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid. These include further research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on plant growth and development, as well as research into its potential uses in agriculture and biotechnology. Additionally, research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on the induction of ethylene production in plants could lead to the development of new methods for controlling plant growth. Finally, research into the effects of 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid on other plant hormones could lead to a better understanding of the role of auxins in plant physiology.

Synthesis Methods

2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid is synthesized from IAA using a method known as oxidation-reduction. The process involves the conversion of IAA to 2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid through the use of an oxidizing agent such as sodium hypochlorite. This reaction is typically carried out in an aqueous solution at room temperature. The resulting product is a white solid that is soluble in water.

properties

IUPAC Name

2-[1-(3-amino-2-methyl-3-oxopropyl)-2,3-dihydroindol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9(14(15)19)7-16-8-10(6-13(17)18)11-4-2-3-5-12(11)16/h2-5,9-10H,6-8H2,1H3,(H2,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUAFMOJLGXWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(C2=CC=CC=C21)CC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid

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